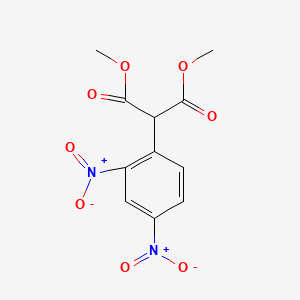

Dimethyl 2-(2,4-dinitrophenyl)malonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethyl 2-(2,4-dinitrophenyl)malonate is an organic compound with the molecular formula C11H10N2O8. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by a 2,4-dinitrophenyl group and two methoxy groups. This compound is known for its applications in organic synthesis and research due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethyl 2-(2,4-dinitrophenyl)malonate can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dinitrochlorobenzene with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically takes place in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl 2-(2,4-dinitrophenyl)malonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium ethoxide or potassium tert-butoxide in ethanol.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Nucleophilic Substitution: Substituted phenyl derivatives.

Reduction: 2,4-diaminophenyl derivatives.

Hydrolysis: Malonic acid derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Dimethyl 2-(2,4-dinitrophenyl)malonate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Electrophilic Aromatic Substitution : The dinitrophenyl group enhances electrophilic reactivity.

- Nucleophilic Addition Reactions : The malonate moiety can undergo nucleophilic attack, facilitating the formation of more complex molecules.

Biological Applications

Recent studies have explored the biological activity of this compound, particularly its anticancer properties. Notable findings include:

-

Anticancer Activity : The compound has shown significant activity against various cancer cell lines, including leukemia and colon cancer cells. For instance:

Cell Line IC50 (µM) Effectiveness K562 (Leukemia) 12.5 High HCT116 (Colon) 15.0 Moderate MCF7 (Breast) 20.0 Moderate - Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis through the activation of caspase pathways and inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

Medicinal Chemistry

This compound is investigated for its potential in drug development. Its reactive functional groups make it suitable for synthesizing pharmacologically active compounds.

Study on Leukemia Cells

A study focused on the effects of this compound on K562 leukemia cells demonstrated:

- A dose-dependent decrease in cell viability.

- Increased apoptosis rates as confirmed by flow cytometry analysis.

Colon Cancer Inhibition

Research on HCT116 colon cancer cells indicated that this compound:

- Significantly reduced cell migration and invasion.

- Downregulated matrix metalloproteinases (MMPs), which are critical for cancer metastasis.

Mécanisme D'action

The mechanism of action of dimethyl 2-(2,4-dinitrophenyl)malonate involves its ability to undergo various chemical transformations. The nitro groups on the phenyl ring can participate in redox reactions, while the ester groups can be hydrolyzed to release malonic acid derivatives. These reactions are facilitated by the compound’s structural features, which allow it to interact with different molecular targets and pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dimethyl malonate: A simpler derivative of malonic acid without the nitro groups.

Diethyl 2-(2,4-dinitrophenyl)malonate: Similar structure but with ethyl ester groups instead of methyl.

2,4-Dinitrophenylhydrazine: Contains the 2,4-dinitrophenyl group but lacks the malonate moiety

Uniqueness

Dimethyl 2-(2,4-dinitrophenyl)malonate is unique due to the presence of both the 2,4-dinitrophenyl group and the malonate ester groups. This combination imparts distinct chemical reactivity and makes it a valuable compound in various synthetic and research applications .

Activité Biologique

Dimethyl 2-(2,4-dinitrophenyl)malonate (DMDPM) is a complex organic compound with notable potential in various biological applications, particularly in the field of medicinal chemistry. Its structure includes a malonate core substituted with a 2,4-dinitrophenyl group, which enhances its reactivity and biological activity compared to simpler analogs.

Chemical Structure and Properties

DMDPM has the molecular formula C11H10N2O8 and a molecular weight of 338.27 g/mol. The presence of the dinitrophenyl group is significant as it can influence the compound's electronic properties and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C11H10N2O8 |

| Molecular Weight | 338.27 g/mol |

| CAS Number | 610315-42-9 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of DMDPM and its derivatives. For instance, research indicates that compounds derived from DMDPM exhibit significant activity against various cancer cell lines, including leukemia and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis in cancer cells, although detailed pathways remain to be fully elucidated .

While specific mechanisms for DMDPM are still under investigation, its ability to form reactive intermediates suggests it may interact with cellular targets through electrophilic mechanisms. This property can lead to the modification of proteins or nucleic acids, potentially disrupting cellular functions in cancerous cells .

Case Studies

-

Synthesis and Biological Evaluation :

A study focused on synthesizing DMDPM and evaluating its anticancer activity demonstrated that derivatives showed varying degrees of cytotoxicity against cancer cell lines. The cyclohexyl derivative was particularly noted for its broad anticancer activity. -

Solvent Optimization in Synthesis :

Research optimizing the synthesis conditions for DMDPM indicated that using specific solvents like DMSO could enhance yields significantly when combined with appropriate bases such as Cs2CO3 . This optimization is crucial for scaling up production for further biological testing. -

Molecular Docking Studies :

Molecular docking studies have been conducted to predict how DMDPM interacts with potential biological targets. These studies suggest that the compound can fit well into active sites of certain enzymes, indicating possible mechanisms for its biological effects .

Toxicity and Safety Profile

Understanding the toxicity profile of DMDPM is essential for its development as a therapeutic agent. Preliminary data suggest that while some derivatives exhibit promising anticancer activities, they may also possess cytotoxic effects on non-cancerous cells at higher concentrations. Further toxicological studies are necessary to establish safe dosage levels for potential clinical applications .

Propriétés

IUPAC Name |

dimethyl 2-(2,4-dinitrophenyl)propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O8/c1-20-10(14)9(11(15)21-2)7-4-3-6(12(16)17)5-8(7)13(18)19/h3-5,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDXRBRLHPIEKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.